N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chloro-4-fluorobenzenesulfonamide
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Description
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chloro-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C14H18ClFN6O2S and its molecular weight is 388.85. The purity is usually 95%.
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Biological Activity
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chloro-4-fluorobenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.
Compound Structure and Characteristics
The compound features a 1,3,5-triazine ring substituted with dimethylamino groups and a benzene sulfonamide moiety . Its molecular formula is C₁₄H₁₈ClF₁N₅O₂S, with a molecular weight of approximately 363.84 g/mol. The unique structural components contribute to its reactivity and interaction with biological targets.
Component | Structure | Notable Features |
---|---|---|
1,3,5-Triazine | Triazine | Contains nitrogen-rich ring structure |
Benzene Sulfonamide | Benzene Sulfonamide | Known for its antibacterial properties |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Formation of the Triazine Intermediate : The reaction of 4,6-dichloro-1,3,5-triazine with dimethylamine to yield 4,6-bis(dimethylamino)-1,3,5-triazine.
- Coupling Reaction : This intermediate is then reacted with 3-chloro-4-fluorobenzenesulfonyl chloride under controlled conditions to produce the final compound.
The biological activity of this compound is attributed to its ability to interact with various molecular targets such as enzymes and receptors. The binding affinity and selectivity towards specific targets can lead to modulation of enzymatic pathways. Preliminary studies suggest that the compound may exhibit:
- Inhibition of Enzymatic Activity : Particularly in pathways related to cancer cell proliferation.
- Antimicrobial Activity : Due to the presence of sulfonamide groups which are known for their efficacy against bacterial infections.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance:
- In vitro assays demonstrated that related triazine derivatives showed IC50 values in the low micromolar range against various cancer cell lines.
- A study reported that N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (a related compound) exhibited potent inhibitory effects on HDAC enzymes with IC50 values as low as 95.48 nM against HDAC3 .
Antimicrobial Effects
The sulfonamide moiety is known for its antimicrobial properties. Compounds containing this functional group have shown effectiveness against a range of bacterial pathogens.
Case Studies
- HDAC Inhibition : A study focused on a structurally similar compound revealed significant inhibition of HDAC enzymes leading to apoptosis in cancer cells . This suggests that this compound may also exert similar effects.
- Antitumor Efficacy in Xenograft Models : Research involving xenograft models demonstrated that related compounds could inhibit tumor growth effectively . This highlights the potential therapeutic applications of triazine-based compounds in oncology.
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-chloro-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClFN6O2S/c1-21(2)13-18-12(19-14(20-13)22(3)4)8-17-25(23,24)9-5-6-11(16)10(15)7-9/h5-7,17H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MULDTXDHCRFEQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClFN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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